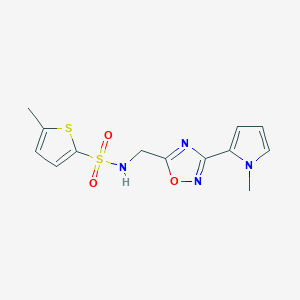

![molecular formula C5H9BrN2O2S B2678819 3-{[Amino(imino)methyl]sulfanyl}-2-oxotetrahydrofuran hydrobromide CAS No. 854429-70-2](/img/structure/B2678819.png)

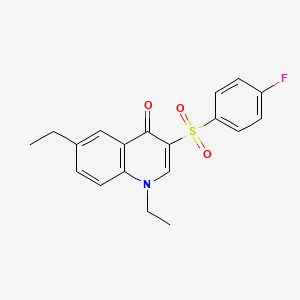

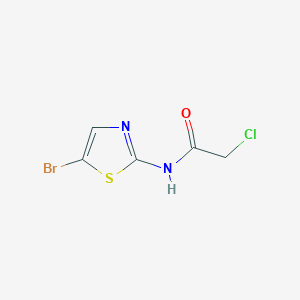

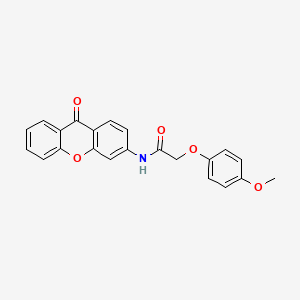

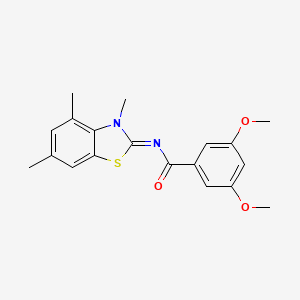

3-{[Amino(imino)methyl]sulfanyl}-2-oxotetrahydrofuran hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-{[Amino(imino)methyl]sulfanyl}-2-oxotetrahydrofuran hydrobromide is a useful research compound. Its molecular formula is C5H9BrN2O2S and its molecular weight is 241.1. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

One significant application of compounds related to 3-{[Amino(imino)methyl]sulfanyl}-2-oxotetrahydrofuran hydrobromide is in the field of corrosion inhibition. Schiff bases derived from sulfanyl compounds have demonstrated effectiveness in reducing corrosion rates in metals. For example, Schiff bases incorporating sulfanylphenyl moieties have been identified as potent corrosion inhibitors for mild steel in acidic media. These compounds exhibit mixed inhibition properties, affecting both cathodic and anodic corrosion processes, with adsorption following the Langmuir adsorption isotherm model. The thermodynamic parameters of these processes, including activation energies and enthalpies, have been thoroughly investigated, indicating a strong interaction between the inhibitors and metal surfaces (Behpour, Ghoreishi, Gandomi-Niasar, Soltani, & Salavati‐Niasari, 2009).

Synthesis of Sulfonamide Derivatives

Research into the synthesis of novel sulfonamide derivatives reveals the versatility of this compound-like compounds. These efforts have yielded compounds with potential biological activities, achieved through environmentally friendly methods. The synthesis processes explored involve the reaction of 2-imino-2,5-dihydrofuran-3-carboxamides with various drugs, indicating a broad application in pharmaceutical development. This innovative approach promises high yields and introduces a new class of compounds for further biological evaluation (Tokmajyan & Karapetyan, 2017).

Photochemical Decomposition Studies

The study of photochemical decomposition of sulfamethoxazole, a compound structurally related to this compound, provides insights into the photostability and degradation pathways of these compounds. Understanding the photochemical behavior is essential for evaluating the environmental impact and stability of pharmaceuticals and chemical materials. The identification of primary photoproducts and the postulation of decomposition pathways contribute to our knowledge of how such compounds behave under light exposure (Zhou & Moore, 1994).

Hydrogel Formation and Biomedical Applications

Another intriguing application is the formation of low-molecular-mass hydrogels by amphiphilic sulfamide derivatives, demonstrating the potential of this compound-related compounds in biomedical engineering. These hydrogels are formed through hydrogen-bond-directed two-dimensional sheet assemblies, offering a novel mode of three-dimensional network formation. The resulting hydrogels exhibit high mechanical stability and could find applications in drug delivery systems and tissue engineering (Kabashima, Kageyama, Okano, Yoshikawa, & Araki, 2013).

Propiedades

IUPAC Name |

(2-oxooxolan-3-yl) carbamimidothioate;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S.BrH/c6-5(7)10-3-1-2-9-4(3)8;/h3H,1-2H2,(H3,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWIGHRSKYQVPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1SC(=N)N.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(4-fluorophenyl)methoxy]benzohydrazide](/img/structure/B2678739.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2678743.png)

![N-(2,5-dimethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2678751.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2678752.png)

![N-[(furan-2-yl)methyl]-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2678754.png)